molecular formula C14H21ClN4O2 B1662326 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

Numéro de catalogue: B1662326
Poids moléculaire: 312.79 g/mol
Clé InChI: RHCWAHDCHQTNBR-IWKKHLOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4;  IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.

Activité Biologique

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride, commonly referred to as DPPI 1c, is a synthetic compound exhibiting significant biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and improve glucose tolerance. This article provides a comprehensive overview of the biological activity of DPPI 1c, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 866396-34-1
  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.8 g/mol

Structural Features

The compound features a pyrrolidine ring with two cyano groups and a hydroxymethyl group attached to a cyclopentyl moiety, contributing to its unique biological activity. The configuration of the pyrrolidine ring is cis, which may influence its interactions with biological targets.

DPPI 1c acts primarily as an inhibitor of DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, DPPI 1c increases GLP-1 levels, which enhances insulin secretion in response to meals and decreases blood glucose levels.

Inhibitory Potency

The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM . This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .

Effects on Glucose Metabolism

Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance, in fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge . Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .

Comparative Analysis with Other DPP-IV Inhibitors

Compound NameIC50 (nM)MechanismClinical Use
DPPI 1c 104DPP-IV InhibitorType 2 Diabetes Management
Sitagliptin1000DPP-IV InhibitorType 2 Diabetes Management
Saxagliptin200DPP-IV InhibitorType 2 Diabetes Management
Linagliptin10DPP-IV InhibitorType 2 Diabetes Management

Unique Features

While all listed compounds are DPP-IV inhibitors, DPPI 1c exhibits unique structural features that may confer distinct pharmacokinetic properties and selectivity compared to other inhibitors .

Study on Diabetic Mice

In a study assessing the effects of DPPI 1c on glucose tolerance in diabetic mice, it was found that oral administration significantly improved glucose tolerance when challenged with glucose. The study highlighted that the increase in GLP-1 levels was correlated with enhanced insulin secretion and improved metabolic control .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DPPI 1c indicates good oral bioavailability and rapid absorption. Safety studies have not reported significant adverse effects at therapeutic doses; however, comprehensive clinical trials are necessary to establish long-term safety and efficacy .

Applications De Recherche Scientifique

Diabetes Treatment

DPPI 1c has been extensively studied for its role in diabetes management. Its ability to lower blood glucose levels has been demonstrated in various animal models:

  • In fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a reduction of plasma glucose levels by 46% to 67% during oral glucose challenges when dosed between 0.3 to 5 mg/kg .
  • The compound significantly decreases plasma DPP-IV activity by about 50% , leading to elevated GLP-1 levels which are beneficial for insulin secretion and glucose homeostasis .

Cardiovascular Health

Research indicates that GLP-1 has cardioprotective effects, suggesting that DPPI 1c may also contribute positively to cardiovascular health through its modulation of GLP-1 levels. This aspect warrants further investigation into the compound's potential benefits beyond glycemic control .

Inhibition of Other Enzymes

While primarily targeting DPP-IV, DPPI 1c shows minimal activity against other dipeptidyl peptidases such as DPP-II and DPP-III at concentrations up to 30 μM , indicating its specificity . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.

Case Study 1: Efficacy in Animal Models

In a study involving diabetic mice, DPPI 1c was administered to evaluate its effects on glucose tolerance and plasma GLP-1 levels. Results indicated that treated mice exhibited significantly improved glucose tolerance compared to control groups, highlighting the therapeutic potential of DPPI 1c in diabetes management .

Case Study 2: Comparative Analysis with Other DPP-IV Inhibitors

A comparative study assessed the efficacy of DPPI 1c against other known DPP-IV inhibitors. The results showed that DPPI 1c not only matched but sometimes exceeded the efficacy of established treatments in lowering blood glucose levels and increasing GLP-1 secretion, making it a promising candidate for further development .

Propriétés

IUPAC Name

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWAHDCHQTNBR-IWKKHLOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 3
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 4
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.